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\ v

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(N-
phenylsulfamoyl)phenyl)boronic acid

Introduction

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid
derivative of significant interest to researchers in medicinal chemistry and materials science. Its
unique trifunctional substitution pattern—a methoxy group, an N-phenylsulfamoyl moiety, and a
boronic acid functional group—suggests its potential as a versatile building block in Suzuki-
Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutic
agents and functional materials. The boronic acid group, in particular, offers a gateway to
diverse chemical transformations and interactions.

This guide provides a comprehensive overview of the anticipated physical properties of (4-
Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. In the absence of a complete
experimental dataset for this specific molecule, this document leverages established analytical
principles and data from structurally similar compounds to provide a robust predictive
framework for its characterization. The methodologies detailed herein are grounded in
established laboratory practices and are designed to ensure scientific rigor and reproducibility.
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Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's structure is the foundation for predicting its physical
and chemical behavior.

Figure 1: 2D Chemical Structure of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid.

Table 1: Chemical Identifiers

Identifier Value

(4-Methoxy-3-(N-

IUPAC Name . .
phenylsulfamoyl)phenyl)boronic acid

Molecular Formula C13H14BNOsS

Molecular Weight 323.13 g/mol
COC1=C(C=C(C=C1)B(0)0O)S(=0O

SMILES (C=C( )B(0)0)S(=0)

(=0)NC2=CC=CC=C2

INChl=1S/C13H14BNO5S/c1-19-12-6-5-
InChl 9(14(15)16)7-11(12)21(17,18)13-8-3-2-4-
10(8)13/h2-8,13,15-16H,1H3

InChlKey YZGHXGNACFJSON-UHFFFAOYSA-N

Predicted Physical Properties

Direct experimental data for the target molecule is not readily available. The following
properties are predicted based on data from close structural analogs. The primary analog used
for comparison is (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid[1], which shares the
core phenylboronic acid scaffold with a methoxy group at the 4-position and a sulfonamide-
based group at the 3-position.

Table 2: Predicted Physical Properties
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Property

Predicted Value/Range

Basis for Prediction &
Expert Insights

Physical Form

White to off-white crystalline

powder

Arylboronic acids are typically
crystalline solids at room
temperature. The presence of
polar functional groups
capable of hydrogen bonding
(B(OH)z, N-H, SO2) will favor a

well-ordered crystalline lattice.

Melting Point

260-285 °C

Based on the melting point of
the morpholino analog (270-
276 °C)[1]. The substitution of
a phenyl group for the
morpholino group may slightly
alter crystal packing and
intermolecular forces, but a
similar high melting point is
expected due to the rigid, polar

nature of the molecule.

Solubility

Soluble in DMSO, DMF, and
methanol; sparingly soluble in
water and non-polar organic

solvents.

The solubility of 4-
methoxyphenylboronic acid in
DMSO and methanol provides
a baseline[2]. The large, polar
N-phenylsulfamoyl group will
enhance solubility in polar
aprotic solvents like DMSO
and DMF. Water solubility is
expected to be low due to the
hydrophobicity of the two
phenyl rings, despite the
presence of hydrogen bonding

groups.

Density

~1.4 g/cm?3

Based on the density of the
morpholino analog (1.44
g/cm3)[1]. The densities of the
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two analogs are expected to

be very similar.

The pKa of the boronic acid is
influenced by the electronic
nature of the substituents on
the aryl ring. The electron-
pKa ~8.5-95 withdrawing sulfamoyl group is
expected to lower the pKa
relative to unsubstituted
phenylboronic acid, making it

slightly more acidic.

The Boroxine Equilibrium: A Critical Consideration

A crucial aspect of boronic acid chemistry is their propensity to undergo dehydration to form a
cyclic trimeric anhydride known as a boroxine.[3] This equilibrium is dynamic and influenced by
factors such as solvent, temperature, and the presence of water.

+ 3 H20

Boronic Acid Monomer - -
Boroxine Trimer

3 x Ar-B(OH)2 -3 H:0

~{ ramo [& (AEOR

Click to download full resolution via product page

Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.

Expert Insight: The presence of boroxine can significantly impact experimental results. It may
present as an impurity in analytical characterization (e.g., in NMR or mass spectra) and can
affect reactivity in synthetic applications. It is standard practice to either use freshly prepared
boronic acids or to ensure reaction conditions (e.g., presence of water) favor the monomeric
form.[4]
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Methodologies for Physicochemical
Characterization

The following section details the essential experimental protocols for the comprehensive
characterization of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid.

Spectroscopic Analysis

NMR is the cornerstone for structural elucidation. A combination of 1H, 13C, and 1B NMR
experiments provides a complete picture of the molecular framework.

Protocol: NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl
sulfoxide (DMSO-ds). DMSO is an excellent solvent for this class of compounds and its
residual solvent peak does not typically interfere with key signals.

e 1H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals include:
o Aromatic protons on the substituted phenyl ring (3H).
o Aromatic protons on the N-phenyl ring (5H).
o Asinglet for the methoxy protons (~3.8 ppm).
o A broad singlet for the N-H proton.
o Abroad singlet for the B(OH)z protons, which is exchangeable with D20.

e 13C NMR Acquisition: Acquire a carbon NMR spectrum. Expect signals for all 13 unique
carbon atoms. The carbon attached to the boron atom will have a characteristic chemical
shift.

o 1B NMR Acquisition: Acquire a boron-11 NMR spectrum. A broad singlet in the range of 20-
30 ppm is expected for the trigonal planar boronic acid. The presence of a sharper signal
around 5-10 ppm could indicate the formation of a tetrahedral boronate species.
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o Data Processing: Process the spectra using appropriate software. Reference the spectra to
the residual solvent peak (DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

Mass spectrometry is critical for confirming the molecular weight and providing information
about the compound's fragmentation pattern. Electrospray ionization (ESI) is a suitable
technique for this polar molecule.[5]

Protocol: LC/MS Analysis

o Sample Preparation: Prepare a dilute solution (10-100 pg/mL) of the compound in a mixture
of methanol and water.

» Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient
elution with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing
0.1% formic acid).

« lonization: Analyze the eluent using an ESI source in both positive and negative ion modes.

e Mass Analysis: In positive ion mode, expect to observe the [M+H]* ion. In negative ion
mode, the [M-H]~ ion is expected. High-resolution mass spectrometry (HRMS) should be
used to confirm the elemental composition to within 5 ppm.

o Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to aid in structural
confirmation. Key expected fragmentations include the loss of water, and cleavage of the
sulfonamide bond.

IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol: ATR-IR Analysis

o Sample Preparation: Place a small amount of the crystalline powder directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1.
o Data Analysis: Identify characteristic absorption bands:

o ~3300-3200 cm~1 (broad): O-H stretch of the B(OH)2 group.
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o ~3250 cm~1: N-H stretch of the sulfonamide.
o ~1600, 1500, 1450 cm~1: C=C stretching of the aromatic rings.

o ~1350-1320 cm~* and ~1160-1140 cm~%: Asymmetric and symmetric S=0O stretching of
the sulfonamide group, respectively.

o ~1250 cm~1: C-O stretching of the methoxy group.

o ~1350 cm~1 (broad): B-O stretching.

Thermal Analysis
Thermal analysis provides information on melting point, decomposition, and thermal stability.
Protocol: DSC and TGA Analysis

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

 Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a
controlled rate (e.g., 10 °C/min). The onset of the endothermic peak will correspond to the
melting point.

e Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere at a
controlled rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature. This
can reveal dehydration events (boroxine formation) and the onset of thermal decomposition.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the compound.

TLC is a rapid and effective method for monitoring reaction progress and assessing purity. A
specific staining method can be used for the selective visualization of boronic acids.[6][7]

Protocol: TLC with Curcumin Staining

+ Plate Spotting: Dissolve the sample in a suitable solvent (e.g., methanol) and spot it onto a
silica gel TLC plate.
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» Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate
and hexanes).

 Visualization: After development, dry the plate and dip it into a solution of curcumin. Boronic
acids will appear as distinct red spots due to the formation of a boron-curcumin complex.

HPLC provides a quantitative measure of purity. A post-column reaction can be employed for
highly selective detection of boronic acids in complex mixtures.[3][9]

Protocol: HPLC with Post-Column Derivatization

o Chromatographic Separation:

[¢]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

[¢]

Mobile Phase: Gradient elution with water and acetonitrile (both containing 0.1%
trifluoroacetic acid).

Flow Rate: 1.0 mL/min.

[¢]

[e]

Detection: UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

e Post-Column Reaction (for selective detection):

o After the analytical column, mix the eluent with a solution of alizarin in a suitable buffer.

o Pass the mixture through a reaction coil at an elevated temperature (e.g., 50 °C) to
facilitate the formation of a fluorescent boronate-alizarin complex.

o Detection: Monitor the fluorescence at an appropriate excitation and emission wavelength.
This provides high selectivity for the boronic acid-containing analyte.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid
physical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438471#4-methoxy-3-n-phenylsulfamoyl-phenyl-
boronic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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